
Tetra(4-aminophenyl)porphyrin, TPAPP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(4-aminophenyl)porphyrin is a porphyrin derivative known for its unique structural and electronic properties Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system, which play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetra(4-aminophenyl)porphyrin typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can be further purified through recrystallization or chromatography. The reaction conditions often include the use of solvents like propionic acid or acetic acid, and the process may be catalyzed by acids such as trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for tetra(4-aminophenyl)porphyrin are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tetra(4-aminophenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while substitution reactions can yield a wide range of functionalized porphyrins with different properties.
Aplicaciones Científicas De Investigación
Tetra(4-aminophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Its ability to bind to metals makes it useful in the development of diagnostic agents and therapeutic drugs.
Mecanismo De Acción
The mechanism by which tetra(4-aminophenyl)porphyrin exerts its effects is largely dependent on its ability to interact with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells.
Comparación Con Compuestos Similares
Tetra(4-aminophenyl)porphyrin can be compared to other porphyrin derivatives, such as:
Tetra(4-methoxyphenyl)porphyrin: This compound has methoxy groups instead of amino groups, which can alter its electronic properties and reactivity.
Tetra(4-carboxyphenyl)porphyrin: The presence of carboxyl groups can enhance the compound’s solubility in water and its ability to form metal complexes.
Tetra(4-pyridyl)porphyrin: The pyridyl groups can participate in coordination chemistry, making this compound useful in the development of metal-organic frameworks
Tetra(4-aminophenyl)porphyrin is unique due to its amino groups, which provide sites for further functionalization and enable a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C44H34N8 |
|---|---|
Peso molecular |
674.8 g/mol |
Nombre IUPAC |
4-[10,15,20-tris(4-aminophenyl)-21,24-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H,45-48H2 |
Clave InChI |
WLCKPHYUFDYULK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
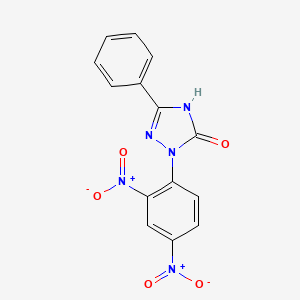
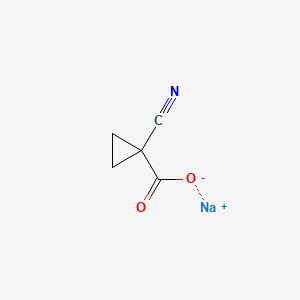
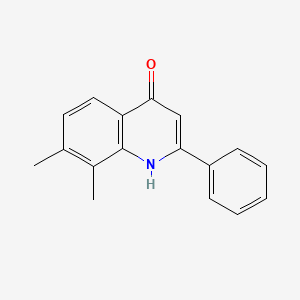
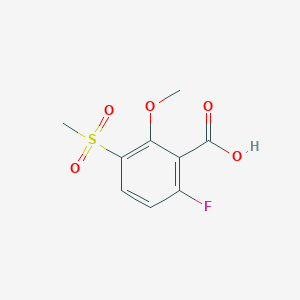


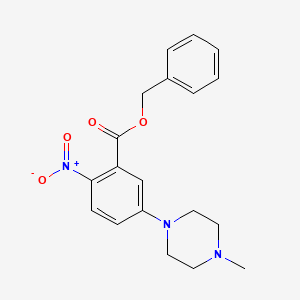
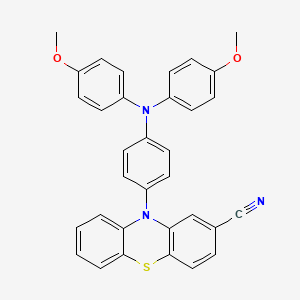
![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


